

Dual PhotoCORM 1: A Technical Guide to Structure, Bonding, and Application

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Compound of Interest

Compound Name: Dual photoCORM 1

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This technical guide provides an in-depth analysis of the structure, bonding, and experimental application of **Dual PhotoCORM 1**, a metal-free, photochemically active dual carbon monoxide-releasing molecule (CORM). This document details the key quantitative data, experimental protocols, and mechanistic pathways associated with this compound, based on the findings from Venkatesh et al. in the Journal of Medicinal Chemistry (2022).^[1]

Core Structure and Bonding Analysis

Dual PhotoCORM 1, also referred to as compound 5 in the primary literature, is a novel molecule designed for the controlled release of two equivalents of carbon monoxide (CO) upon photoactivation.^[1] Its chemical formula is $C_{20}H_{13}NO_6$, with a molecular weight of 363.32 g/mol. The core structure is based on a carbazole-fused 1,3-dioxol-2-one moiety.^[1]

Spectroscopic and Photophysical Properties

The photophysical properties of **Dual PhotoCORM 1** are central to its function as a photo-releasable CO donor. The key spectroscopic data are summarized in the table below.

Property	Value	Conditions
Absorption Maximum (λ_{abs})	382 nm	In DMSO
Molar Extinction Coefficient (ϵ)	$1.8 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	In DMSO
Emission Maximum (λ_{em})	482 nm	In DMSO
Fluorescence Quantum Yield (Φ_{f})	0.42	In DMSO
Two-Photon Absorption Cross-Section (σ_2)	15 GM	At 760 nm

Data sourced from Venkatesh et al., J. Med. Chem. 2022, 65(3), 1822–1834.[\[1\]](#)

Experimental Protocols

The following sections detail the methodologies for the synthesis and experimental evaluation of **Dual PhotoCORM 1**.

Synthesis of Dual PhotoCORM 1

The synthesis of **Dual PhotoCORM 1** is a multi-step process starting from carbazole. The detailed synthetic route is outlined in the primary publication.[\[1\]](#) Characterization of the final compound and intermediates is typically performed using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).[\[1\]](#)

CO Release Studies

The photo-induced release of carbon monoxide from **Dual PhotoCORM 1** can be quantified using a myoglobin assay.

- A solution of myoglobin in a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared.
- **Dual PhotoCORM 1** is added to the myoglobin solution.
- The solution is irradiated with a light source at a wavelength corresponding to the absorption maximum of the compound (e.g., 382 nm).

- The formation of carboxymyoglobin (Mb-CO) is monitored spectrophotometrically by observing the characteristic Q-band shifts.
- The amount of CO released is calculated based on the change in absorbance and the molar extinction coefficient of Mb-CO.

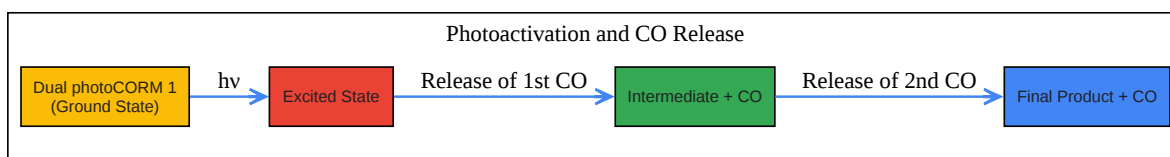
Cellular Uptake and Imaging

The cellular uptake of **Dual PhotoCORM 1** can be visualized and quantified using fluorescence microscopy in a relevant cell line, such as B16F10 melanoma cells.[1]

- B16F10 cells are cultured on glass-bottom dishes.
- The cells are incubated with a solution of **Dual PhotoCORM 1** in cell culture medium for a specified period.
- After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound compound.
- The intracellular fluorescence is observed using a confocal microscope with an appropriate excitation wavelength (e.g., 405 nm).
- The fluorescence intensity can be quantified to assess the extent of cellular uptake.

Signaling Pathways and Mechanisms

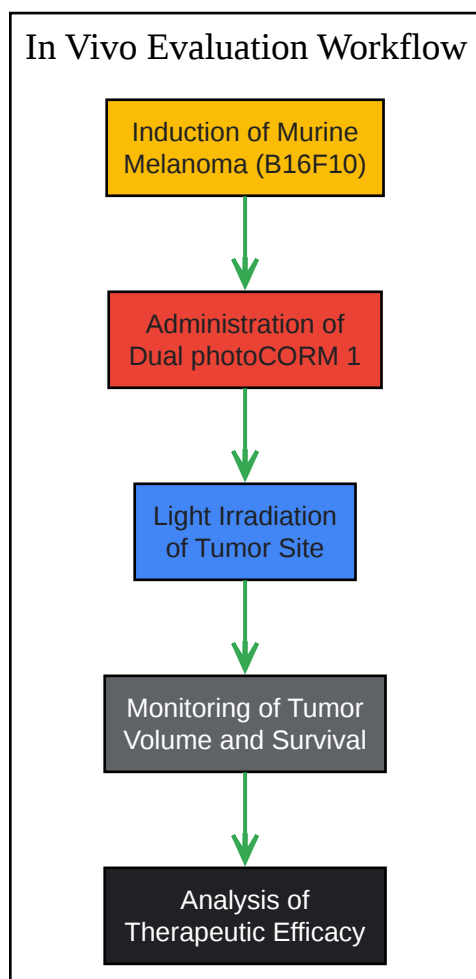
The primary mechanism of action for **Dual PhotoCORM 1** is the light-triggered release of carbon monoxide. This process can be visualized as a sequential photorelease pathway.



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Caption: Proposed mechanism of sequential CO release from **Dual photoCORM 1** upon photoactivation.

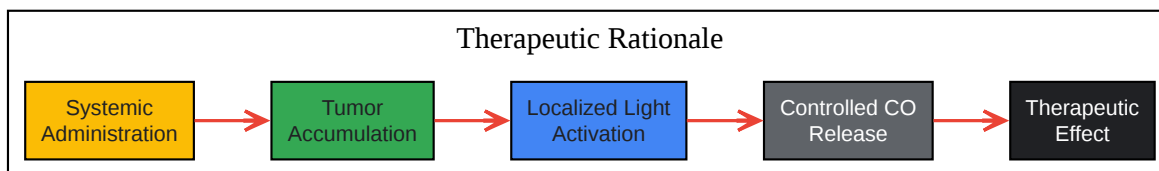
The released carbon monoxide can then participate in various cellular signaling pathways. In the context of cancer therapy, CO is known to induce apoptosis and modulate inflammatory responses. The experimental workflow for evaluating the therapeutic potential of **Dual PhotoCORM 1** in a murine melanoma model is depicted below.



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Caption: Experimental workflow for the in vivo assessment of **Dual photoCORM 1**'s anticancer activity.

The logical relationship for the application of **Dual PhotoCORM 1** in targeted cancer therapy involves its selective activation and subsequent biological effects.



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Caption: Logical flow of **Dual photoCORM 1**'s application from administration to therapeutic outcome.

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References

- 1. pubs.acs.org [pubs.acs.org]
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